The synthesis of Ivabradine-d3 involves several key steps:
Industrial methods may vary slightly, often employing high-pressure reactors to optimize yield and efficiency during the synthesis process.
The molecular formula for Ivabradine-d3 is , with a molecular weight of 471.60 g/mol. The structure features a bicyclic framework with multiple functional groups that contribute to its pharmacological properties. Notably, the presence of deuterium atoms enhances its stability and allows for detailed metabolic studies .
Ivabradine-d3 typically appears as a white powder with a purity greater than 95%, making it suitable for laboratory applications.
Ivabradine-d3 can undergo various chemical reactions:
Common reagents for these reactions include organic solvents such as methanol and dichloromethane, along with catalysts like palladium on carbon.
Ivabradine-d3 acts by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated channels (HCN), particularly the HCN4 subtype located in the sinoatrial node. This inhibition reduces the If current, leading to decreased heart rate through:
In animal models, Ivabradine-d3 has demonstrated cardioprotective effects by reducing myocardial oxygen demand and enhancing coronary perfusion time.
Property | Data |
---|---|
CAS Number | 1217977-70-2 |
Molecular Formula | |
Molecular Weight | 471.60 g/mol |
Appearance | White powder |
Purity | > 95% |
Ivabradine-d3 exhibits stability under standard laboratory conditions but is susceptible to oxidation and reduction reactions as previously mentioned. Its interaction with biological systems makes it an essential tool for pharmacokinetic studies .
Ivabradine-d3 serves several scientific purposes:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0